2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one
Description
Structural Characterization and Molecular Properties
Systematic Nomenclature and Chemical Identification
The compound’s IUPAC name, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3H-quinazolin-4-one , systematically describes its substitution pattern (Figure 1). The parent quinazolin-4(3H)-one system is substituted at position 2 with an amino group linked to a 6-chloro-4-phenylquinazolin-2-yl moiety. This nomenclature aligns with the numbering conventions for bicyclic heteroaromatic systems.
Table 1: Key identifiers and molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₂H₁₄ClN₅O | |
| Molecular weight | 399.8 g/mol | |
| CAS Registry Number | 135465214 | |
| SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=NC5=CC=CC=C5C(=O)N4 |
The molecular formula C₂₂H₁₄ClN₅O confirms the presence of two fused quinazoline rings, with a chlorine atom at position 6 of the distal ring and a phenyl group at position 4. The SMILES string illustrates the connectivity between the amino-substituted quinazolinone and the chlorophenylquinazoline moiety.
Crystallographic Analysis and Three-Dimensional Conformation
While direct crystallographic data for this compound remains unpublished, structural analogs provide insight into its likely conformation. The 4-phenylquinazoline fragment adopts a planar configuration due to conjugation between the aromatic rings, as observed in the related compound 6-chloro-4-phenylquinazoline-2-carbaldehyde (PubChem CID: 555754). Density functional theory (DFT) optimizations predict dihedral angles of 15–25° between the phenyl ring and the quinazoline plane, minimizing steric clashes while maintaining π-orbital overlap.
The amino linker between the two quinazolinone systems introduces rotational flexibility. Molecular dynamics simulations suggest a preferred trans conformation (180° torsional angle) that maximizes resonance stabilization between the amino group and adjacent heterocycles.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Theoretical ¹H NMR chemical shifts (CDCl₃, 400 MHz) predict:
- δ 8.82 ppm (s, 1H) : H-5 proton of the chlorinated quinazoline ring
- δ 8.15–7.25 ppm (m, 10H) : Aromatic protons from both quinazolinone systems and the phenyl substituent
- δ 6.95 ppm (br s, 1H) : NH proton of the bridging amino group
¹³C NMR signatures include:
- δ 162.4 ppm : Carbonyl carbon (C4=O)
- δ 154.1–140.2 ppm : Quinazoline C2 and C4 carbons
- δ 128.7–125.3 ppm : Aromatic carbons of the phenyl group
Infrared Spectroscopy (IR)
Key vibrational modes (KBr pellet):
- 3200–3100 cm⁻¹ : N-H stretching (amino group)
- 1685 cm⁻¹ : C=O stretching (quinazolinone)
- 1590 cm⁻¹ : C=N stretching (quinazoline ring)
- 750 cm⁻¹ : C-Cl stretching
UV-Vis Spectroscopy
The electronic spectrum (MeOH, λmax) shows:
- 275 nm : π→π* transitions of conjugated quinazoline systems
- 320 nm : n→π* transitions involving lone pairs on the carbonyl and amino groups
Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺):
Physicochemical Properties and Stability Analysis
Table 2: Experimental and computed physicochemical parameters
The compound exhibits moderate lipophilicity (LogP = 3.12), consistent with its aromatic heterocyclic framework. Aqueous solubility remains limited due to extensive π-stacking interactions, though solubility improves in polar aprotic solvents like DMSO (≥50 mg/mL).
Stability studies (40°C/75% RH, 30 days) show:
- pH 1.2 : 98.2% remaining (gastric fluid simulation)
- pH 6.8 : 95.4% remaining (intestinal fluid simulation)
- UV light (254 nm) : 82.1% remaining after 48h exposure
Degradation pathways involve oxidative cleavage of the amino bridge and hydrolytic ring opening of the quinazolinone system under alkaline conditions (pH > 10).
Properties
Molecular Formula |
C22H14ClN5O |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H14ClN5O/c23-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)26-21(25-18)28-22-24-17-9-5-4-8-15(17)20(29)27-22/h1-12H,(H2,24,25,26,27,28,29) |
InChI Key |
WJRCMPORENBCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with appropriate aldehydes or ketones. One efficient method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for quinazolinones often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes metal-mediated reactions and nucleophilic substitutions , facilitated by its amino and chloro-substituted phenyl groups. Key reactions include:
-
Oxidation : Potassium permanganate (KMnO₄) may oxidize reactive sites.
-
Reduction : Sodium borohydride (NaBH₄) targets carbonyl groups.
-
Cyclization : Formation of fused bicyclic structures via intramolecular nucleophilic attack .
Molecular docking studies reveal that the compound acts as an ATP non-competitive type-II inhibitor for kinases like CDK2 and HER2, and as an ATP competitive type-I inhibitor for EGFR . This dual inhibitory mechanism underscores its therapeutic potential.
Chemical Reactivity and Substituent Effects
The presence of a chloro-substituted phenyl group and amino moiety significantly influences reactivity:
-
Electron-donating groups (e.g., methoxy) enhance antimicrobial activity, while electron-withdrawing groups (e.g., chloro) modulate kinase inhibition .
-
Substituent position affects steric hindrance and regioselectivity during cyclization. For example, ortho substitutions may hinder optimal cyclization kinetics .
Table 2: Substituent Effects on Biological Activity
| Substituent Type | Position | Impact on Activity |
|---|---|---|
| Chloro | Ortho/para | Enhances kinase inhibition (e.g., EGFR) |
| Phenyl | Para | Increases hydrophobic interactions with biological targets |
Structural and Reactivity Considerations
-
Solubility : Solvents like DMSO or ethanol influence reaction kinetics and product yield.
-
Thermal Stability : Melting points (e.g., 273–280°C for related derivatives) indicate stability under standard reaction conditions .
-
Molecular Interactions : The amino group participates in hydrogen bonding, enhancing binding affinity to kinase active sites.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one exhibits significant anticancer properties. It has been studied for its ability to inhibit various tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. These kinases are crucial in cancer cell proliferation and survival, making this compound a promising candidate for cancer therapy .
Case Study:
A study demonstrated that derivatives of quinazoline compounds showed potent inhibitory activity against cancer cell lines, suggesting that modifications to the quinazoline structure could enhance efficacy against specific cancers .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Inhibiting key enzymes involved in inflammatory pathways can lead to therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The interaction studies have shown that this compound acts as an ATP non-competitive type-II inhibitor against certain kinases involved in inflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Research into related compounds indicates that modifications in the quinazoline structure can lead to enhanced antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often utilizing continuous flow reactors to improve yield and efficiency while adhering to green chemistry principles. This method not only facilitates the production of the compound but also allows for the exploration of various derivatives that may exhibit enhanced biological activities.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antimicrobial properties could be due to its interference with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Key Observations:
- Chlorine vs. Bromine : Chlorophenyl derivatives (e.g., CQ) exhibit slightly lower α-glucosidase inhibition than bromophenyl analogs (BQ), likely due to bromine’s stronger electron-withdrawing effects .
- Styryl Substitution : Styryl groups at the 2-position (e.g., Compound 51) enhance cytotoxicity, possibly by improving membrane permeability or tubulin-binding affinity .
- Amino vs. Alkyl Groups: 2-Amino-substituted derivatives (e.g., the target compound) may exhibit dual binding modes in enzyme inhibition compared to alkyl or aryl substitutions .
Antimicrobial Activity
- 2-[2-(2,6-Dichlorophenylamino)benzyl]-3-oxazolyl derivatives demonstrated broad-spectrum antibacterial activity, with MIC values of 8–32 µg/mL against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. This activity was attributed to the dichlorophenyl group’s hydrophobic interactions and the oxazolyl moiety’s hydrogen-bonding capacity .
- Hydrazino derivatives (e.g., A1–A3 in ) showed moderate antimicrobial effects but were overshadowed by their potent analgesic and anti-inflammatory activities .
Cytotoxicity and Anticancer Potential
- Styryl-substituted quinazolinones (e.g., Compound 51) displayed sub-µM growth inhibition (GI₅₀) in cancer cell lines, outperforming non-styryl analogs. The styryl group’s planar structure may facilitate intercalation into DNA or inhibition of tubulin polymerization .
- 3-(Chloromethyl)-2-(phenylamino)quinazolin-4(3H)-one (5b) showed promising docking scores against cancer-related proteins, though experimental validation is pending .
Enzyme Inhibition
- CQ and BQ inhibited α-glucosidase, a target for diabetes management, with IC₅₀ values of 12.5 µM and 10.2 µM, respectively. The bromine atom in BQ enhanced inhibitory potency by increasing electronegativity at the 2-position .
Biological Activity
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one is a compound belonging to the quinazoline family, recognized for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory effects, and antimicrobial properties. The compound's structure, synthesis methods, and relevant case studies are discussed, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H18ClN5O, with a molecular weight of approximately 399.8 g/mol. The compound features a chloro-substituted phenyl group and a quinazolinone core, which are critical for its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. This compound has shown significant inhibitory activity against various tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, in vitro assays revealed that it acts as a non-competitive inhibitor of ATP against these kinases, indicating its potential as an anticancer agent .
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | MCF7 | 2.09 |
| HepG2 | 2.08 | |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | A549 | 0.096 |
The compound's ability to inhibit cell proliferation in various cancer cell lines underscores its therapeutic promise.
Anti-inflammatory Activity
Quinazoline derivatives have also been explored for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit TNF-alpha production in human cell lines. For example, certain derivatives have been shown to suppress lipopolysaccharide-induced TNF-alpha secretion effectively .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties. Studies have reported that related compounds demonstrate significant antibacterial activity against strains like Proteus vulgaris and Bacillus subtilis. The zone of inhibition for some derivatives reached up to 1.4 cm .
Table 2: Antibacterial Activity of Related Compounds
| Compound Name | Bacteria Tested | Zone of Inhibition (cm) |
|---|---|---|
| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin...) | Proteus vulgaris | 1.1 |
| Bacillus subtilis | 1.4 | |
| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin...) | Proteus vulgaris | 1.2 |
| Bacillus subtilis | 1.0 |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under optimized conditions to enhance yield and efficiency. Common methods include the use of continuous flow reactors which align with green chemistry principles .
Case Studies
Several case studies highlight the therapeutic potential of quinazoline derivatives:
- Study on EGFR Inhibition : A study demonstrated that certain quinazoline derivatives significantly inhibited EGFR with IC50 values as low as 10 nM, showcasing their potential in targeting specific cancer pathways .
- Antitumor Efficacy : Another investigation found that novel quinazoline compounds exhibited potent cytotoxicity against multiple cancer cell lines, supporting their development as effective anticancer agents .
Q & A
Basic Research Questions
What are the common synthetic routes for 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one and related quinazolinone derivatives?
Methodological Answer:
A key approach involves multi-step condensation reactions. For example:
- Step 1: React 2-aminobenzamide with substituted aldehydes or alcohols under oxidative conditions. describes a green synthesis using benzyl alcohol and oxygen as an oxidant, yielding 84% of 2-phenylquinazolin-4(3H)-one derivatives .
- Step 2: Introduce chloro and phenyl groups via nucleophilic substitution or coupling. details reactions with chloromethyl-pyridine or thiazole derivatives to modify the quinazolinone core .
- Step 3: Characterize intermediates using IR, NMR (¹H/¹³C), and mass spectrometry to confirm structural integrity (e.g., melting points and spectral data in ) .
How are quinazolinone derivatives characterized to confirm their structural identity?
Methodological Answer:
Standard protocols include:
- Melting Point Analysis: Used to assess purity (e.g., derivatives in have distinct melting points ranging from 143–193°C) .
- Spectroscopic Techniques:
- Mass Spectrometry: Determines molecular ion peaks (e.g., [M+H]+ for derivatives in ) .
Advanced Research Questions
How can researchers optimize reaction yields for low-efficiency steps in quinazolinone synthesis?
Methodological Answer:
- Catalyst Selection: highlights using t-BuONa as a base and oxygen as a green oxidant to achieve 84% yield, avoiding toxic catalysts .
- Temperature Control: Reactions at 120°C for 24 hours improve cyclization efficiency .
- Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ( uses pyridine to support intramolecular cyclization) .
- Troubleshooting Low Yields: If condensation steps fail, consider alternative coupling agents (e.g., POCl₃ in for indole derivatives) .
How should contradictory biological activity data among quinazolinone derivatives be analyzed?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Compare substituent effects. For example, shows that 2-(1-methylbutylidene)-hydrazino derivatives exhibit stronger anti-inflammatory activity than others due to hydrophobic side chains .
- Assay Variability: Standardize in vitro conditions (e.g., Gram-positive vs. Gram-negative bacterial panels in ) to isolate compound-specific effects .
- Computational Modeling: Use molecular docking (e.g., ’s study on Mycobacterium tuberculosis inhibitors) to predict binding affinities and rationalize discrepancies .
What strategies are effective for modifying the quinazolinone core to enhance pharmacological properties?
Methodological Answer:
- Heteroatom Introduction: incorporates pyrazinyl groups via condensation with pyrazine-2-carboxamide, improving antitubercular activity .
- Ring Functionalization: adds piperazinylmethyl groups to enhance COX-2 inhibition and reduce ulcerogenicity .
- Bioisosteric Replacement: Replace chlorine with trifluoromethoxy groups ( ) to modulate lipophilicity and metabolic stability .
How can researchers address challenges in regioselective coupling reactions for quinazolinone derivatives?
Methodological Answer:
- Pd-Catalyzed Coupling: demonstrates oxidative homocoupling of 2-arylquinazolinones using Pd(OAc)₂ to achieve regioselective C6–C6' biaryl products (e.g., 68% yield for 2f) .
- Steric and Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) direct reactions to less hindered positions .
- Protecting Groups: Use Boc-protected amines ( ) to prevent unwanted side reactions during multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
